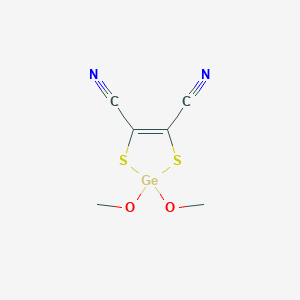
2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile is a chemical compound with the molecular formula C6H6GeN2O2S2 It is a member of the dithiagermole family, which contains germanium, sulfur, and nitrogen atoms in its structure
Métodos De Preparación
The synthesis of 2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile typically involves the reaction of germanium tetrachloride with sodium dithiocarbamate, followed by the addition of methanol and cyanogen bromide. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds. Its unique structure makes it a valuable intermediate in organometallic chemistry.
Biology: The compound has potential applications in biological studies due to its ability to interact with biomolecules. It can be used as a probe to study the interactions between metal ions and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile involves its interaction with metal ions and biomolecules. The compound can form stable complexes with metal ions, which can then interact with proteins and enzymes. This interaction can lead to changes in the activity of these biomolecules, affecting various biochemical pathways .
Comparación Con Compuestos Similares
2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile can be compared with other similar compounds, such as:
2,2-Diphenyl-1,3,2-dithiagermole-4,5-dicarbonitrile: This compound has phenyl groups instead of methoxy groups, leading to different chemical properties and reactivity.
2,2-Dimethyl-1,3,2-dithiagermole-4,5-dicarbonitrile: The presence of methyl groups instead of methoxy groups results in different physical and chemical properties.
2,2-Dimethoxy-1,3,2-dithiastannole-4,5-dicarbonitrile: This compound contains tin instead of germanium, leading to different reactivity and applications.
Propiedades
Número CAS |
645405-17-0 |
|---|---|
Fórmula molecular |
C6H6GeN2O2S2 |
Peso molecular |
274.9 g/mol |
Nombre IUPAC |
2,2-dimethoxy-1,3,2-dithiagermole-4,5-dicarbonitrile |
InChI |
InChI=1S/C6H6GeN2O2S2/c1-10-7(11-2)12-5(3-8)6(4-9)13-7/h1-2H3 |
Clave InChI |
ICPFRQIYIFDNOF-UHFFFAOYSA-N |
SMILES canónico |
CO[Ge]1(SC(=C(S1)C#N)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)
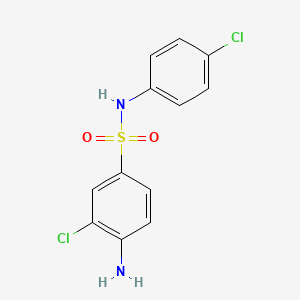
![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)
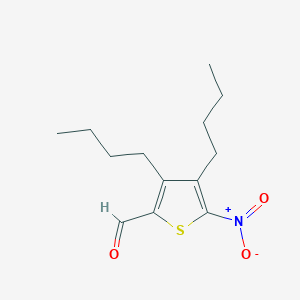
![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)
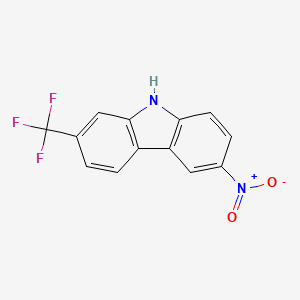
![1,4-Benzenediamine, N,N'-bis[4-[(2,4-dinitrophenyl)amino]phenyl]-](/img/structure/B12599635.png)
![Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]-](/img/structure/B12599636.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B12599641.png)
![Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]-](/img/structure/B12599645.png)
![(R)-N-[(R)-alpha-Methylbenzyl]-2-methyl-beta-alanine](/img/structure/B12599647.png)
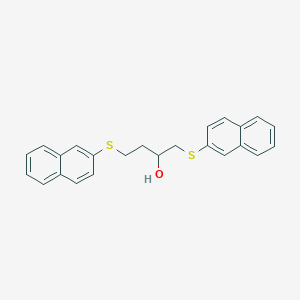
![Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-](/img/structure/B12599655.png)
![2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12599659.png)
